3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate
Description
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.27932 g/mol . This compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields of science.
Properties
IUPAC Name |
(3-oxo-2-phenyl-1H-isoindol-1-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11(18)20-16-14-10-6-5-9-13(14)15(19)17(16)12-7-3-2-4-8-12/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMQSXHIXALUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction, which typically occurs under basic or neutral conditions . This reaction involves the condensation of an aromatic aldehyde with a ketone, followed by cyclization to form the isoindoline ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted isoindoline derivatives. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized isoindoline derivatives with potential biological activities .
Scientific Research Applications
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, this compound has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent . In medicine, it is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders. Additionally, in the industry, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers .
Mechanism of Action
The mechanism of action of 3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors involved in oxidative stress and inflammation, leading to its antioxidant and anti-inflammatory effects. The molecular targets include reactive oxygen species (ROS) and pro-inflammatory cytokines, which are modulated by the compound to exert its biological effects . Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl acetate can be compared with other similar compounds, such as 3-oxo-1,3-dihydro-2-benzofuran-1-yl acetate and 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl acetate . These compounds share similar structural features, including the presence of an isoindoline or related heterocyclic ring system. this compound is unique in its specific substitution pattern and functional groups, which contribute to its distinct biological activities and applications. The comparison highlights the importance of structural variations in determining the chemical and biological properties of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
